Product packaging for 1,4-di-Boc-piperazine-2-carboxylic acid(Cat. No.:CAS No. 181955-79-3; 788799-69-9)

1,4-di-Boc-piperazine-2-carboxylic acid

Cat. No.: B2651216
CAS No.: 181955-79-3; 788799-69-9
M. Wt: 330.381
InChI Key: IIZGWFQKLVCLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperazine (B1678402) Scaffold in Chemical Research

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry and drug discovery. mdpi.comresearchgate.net It is classified as a "privileged structure" because of its frequent appearance in biologically active compounds, including a significant number of blockbuster drugs. nih.govrsc.orgrsc.org The widespread use of the piperazine ring is attributed to its unique physicochemical properties. Its basicity, solubility, and conformational flexibility can be readily modulated through substitution, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govtandfonline.com

This versatile heterocycle is a key component in drugs spanning a vast array of therapeutic applications, including anticancer, antiviral, antidepressant, and antihistamine agents. rsc.orgnih.govresearchgate.net Marketed drugs such as Imatinib (Gleevec), Sildenafil (Viagra), and Ciprofloxacin feature the piperazine moiety, underscoring its importance in pharmaceutical research. mdpi.comrsc.orgencyclopedia.pub The structural rigidity and the presence of hydrogen bond donors and acceptors often lead to enhanced target affinity, water solubility, and improved oral bioavailability. researchgate.net The chemical reactivity of the piperazine nitrogens facilitates its use as a linker between different pharmacophores or as a central scaffold for building molecules with desired biological interactions. tandfonline.com

Role of N-Protected Piperazine Carboxylic Acids as Versatile Synthons

In organic synthesis, synthons are idealized fragments of a molecule used to facilitate the design of a synthetic route. N-protected piperazine carboxylic acids are highly valuable and versatile synthons, serving as sophisticated building blocks for the construction of complex organic molecules. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial. chemimpex.com This protection renders one or both nitrogen atoms temporarily unreactive, allowing chemists to perform selective modifications at other positions of the molecule, such as the carboxylic acid group, without unwanted side reactions. chemicalbook.com

The presence of a carboxylic acid functional group provides a convenient handle for forming amide bonds, a fundamental linkage in peptides and many pharmaceuticals. Consequently, these compounds are widely employed in peptide synthesis and the development of peptidomimetics, where they can be incorporated to enhance stability and bioavailability. chemimpex.com The defined stereochemistry of chiral piperazine carboxylic acids allows for the synthesis of enantiomerically pure target molecules, which is critical in modern drug development. The ability to selectively deprotect the nitrogen atoms at a later stage in the synthesis provides a route to further functionalization, making these synthons powerful tools for creating diverse molecular architectures. mdpi.com

Specific Focus on 1,4-Di-Boc-piperazine-2-carboxylic Acid as a Key Intermediate

Among the various N-protected piperazine synthons, this compound stands out as a particularly important intermediate. In this compound, both nitrogen atoms of the piperazine ring are protected by Boc groups, and a carboxylic acid is present at the C-2 position. This specific arrangement offers chemists precise control over subsequent synthetic transformations. The two Boc groups effectively deactivate the nucleophilicity of the nitrogens, allowing the carboxylic acid to be selectively coupled with amines or alcohols.

This compound serves as a rigid, non-natural amino acid building block. nxydchem.com Its incorporation into peptide chains can confer unique structural constraints and, importantly, enhance resistance to degradation by proteases, a significant advantage for developing orally administered peptide-based drugs. nxydchem.com The defined stereochemistry at the C-2 position makes it a chiral building block for the asymmetric synthesis of complex targets.

Below are the key physicochemical properties of this compound.

PropertyValue
CAS Number 181955-79-3 amerigoscientific.com
Molecular Formula C₁₅H₂₆N₂O₆ amerigoscientific.com
Molecular Weight 330.38 g/mol amerigoscientific.com
Appearance Solid
Melting Point 142-148 °C
Synonyms 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, Piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester amerigoscientific.com

Overview of Research Trajectories for Complex Chiral Building Blocks

The trajectory of modern organic synthesis and medicinal chemistry shows a distinct trend toward increasing molecular complexity and three-dimensionality. Researchers are actively moving beyond flat, aromatic-rich compounds to explore saturated heterocyclic scaffolds, which offer better spatial arrangement of functional groups and can lead to improved clinical success rates. nih.gov This "escape from flatland" has intensified the demand for novel, complex chiral building blocks that provide access to previously unexplored chemical space. rsc.org

Within the realm of piperazine chemistry, this trend is manifested in a shift of focus from simple N,N'-disubstituted derivatives to more complex, C-substituted piperazines. mdpi.comencyclopedia.pub While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, significant research efforts are now directed towards developing efficient and asymmetric syntheses of carbon-substituted piperazines. mdpi.comrsc.orgnsf.gov The development of methods for the direct C-H functionalization of the piperazine ring is a major area of advancement. mdpi.comnsf.gov Compounds like this compound are emblematic of this trajectory, providing enantiopure, conformationally constrained scaffolds that are essential for building the next generation of sophisticated therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O6 B2651216 1,4-di-Boc-piperazine-2-carboxylic acid CAS No. 181955-79-3; 788799-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZGWFQKLVCLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181955-79-3
Record name 1,4-Di-Boc-piperazine-2-carboxylic acid
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Synthetic Strategies for 1,4 Di Boc Piperazine 2 Carboxylic Acid and Its Analogues

Established Synthetic Routes to Piperazine-2-carboxylic Acid Precursors

The synthesis of the core piperazine-2-carboxylic acid structure is a critical first step. Various methods have been established to produce this precursor, with a significant focus on controlling its stereochemistry, as the biological activity of the final products often depends on a specific enantiomer.

Chiral Resolution Techniques for Enantiopure Piperazine-2-carboxylic Acid

Classical resolution of racemic piperazine-2-carboxylic acid is a common approach to obtain enantiomerically pure forms. This method typically involves the formation of diastereomeric salts with a chiral resolving agent. For instance, camphorsulfonic acid has been used to resolve racemic piperazine-2-carboxamide (B1304950), which is then converted to the desired carboxylic acid. google.com The separation of these diastereomers is usually achieved by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomer. While effective, this method can be time-consuming and may result in a theoretical maximum yield of only 50% for the desired enantiomer.

Another approach involves the use of chiral chromatography. Although often more expensive and less scalable for industrial production, it provides a direct method for separating enantiomers. Chiral stationary phases can effectively separate the enantiomers of piperazine-2-carboxylic acid or its derivatives, providing high enantiomeric purity.

De Novo Asymmetric Synthesis of Piperazine (B1678402) Ring Systems

To overcome the inherent yield limitations of resolution, de novo asymmetric syntheses have been developed to construct the chiral piperazine ring directly. These methods often start from chiral precursors or employ chiral catalysts to induce stereoselectivity.

One notable strategy involves the asymmetric lithiation of an N-Boc protected piperazine. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (B1581126) to deprotonate the α-position to a nitrogen atom stereoselectively. acs.orgnih.gov The resulting chiral organolithium intermediate can then be trapped with an electrophile to introduce a substituent at the 2-position with high enantiomeric excess. acs.orgnih.gov The efficiency and stereoselectivity of this process can be influenced by the nature of the distal N-substituent and the electrophile used. acs.orgnih.gov

Other asymmetric approaches include intramolecular cyclization reactions of chiral starting materials. For example, chiral amino acids or their derivatives can serve as precursors to construct the piperazine ring with a predefined stereocenter. rsc.org

Enzymatic Resolution Approaches for Piperazine-2-carboxylic Acid Derivatization

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure piperazine-2-carboxylic acid derivatives. umn.edu This technique leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture.

For instance, the enzyme alcalase has been successfully used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate. umn.edunih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed carboxylic acid (the other enantiomer). Similarly, lipases, such as Lipase A from Candida antarctica, have demonstrated high enantioselectivity in the N-acylation of racemic N-Boc-piperazine-2-carboxylic acid methyl esters. researchgate.net

Whole-cell biocatalysts have also been employed. For example, Klebsiella terrigena and Burkholderia sp. containing stereospecific amidases have been used for the kinetic resolution of racemic piperazine-2-carboxamide to produce (S)- and (R)-piperazine-2-carboxylic acid, respectively, with high enantiomeric excess. researchgate.net

Dual Boc Protection Methodologies for 1,4-Di-Boc-piperazine-2-carboxylic Acid

Once the piperazine-2-carboxylic acid precursor is obtained, the two nitrogen atoms of the piperazine ring are typically protected to allow for selective functionalization of the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context.

The introduction of two Boc groups to form this compound is a crucial step. This is generally achieved by reacting piperazine-2-carboxylic acid with an excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.com

Optimization of Protecting Group Chemistry

The efficiency of the dual Boc protection reaction can be optimized by carefully controlling the reaction parameters. Key factors include the choice of base, solvent, and reaction temperature.

ParameterOptimal ConditionImpact on Yield/Purity
Reagent Di-tert-butyl dicarbonate (Boc₂O)Excess reagent ensures complete protection of both nitrogen atoms.
Base Triethylamine (B128534), Sodium hydroxideNeutralizes the acidic byproducts and facilitates the reaction.
Solvent Methanol (B129727), Dichloromethane (B109758) (DCM)Affects the solubility of reactants and can influence reaction rate.
Temperature Room temperatureGenerally sufficient for the reaction to proceed to completion.

This table provides a general overview of optimized conditions for the dual Boc protection of piperazine-2-carboxylic acid.

Selective N-Protection Strategies

While the goal is to produce the 1,4-di-Boc protected compound, selective mono-protection can also be a valuable strategy in more complex syntheses. Achieving selective mono-Boc protection of piperazine-2-carboxylic acid can be challenging due to the similar reactivity of the two nitrogen atoms.

One strategy to achieve mono-protection involves using a limiting amount of the Boc-protecting agent. However, this often leads to a mixture of unprotected, mono-protected, and di-protected products, requiring chromatographic separation.

A more controlled approach involves the use of orthogonal protecting groups, where one nitrogen is protected with a group that can be removed under conditions that leave the Boc group intact. Another method involves modulating the reactivity of the nitrogen atoms. For example, one of the nitrogens can be temporarily protonated with an acid, rendering it less nucleophilic and directing the Boc group to the other nitrogen. sciforum.net

Advanced Synthetic Approaches to Chiral this compound Derivatives

The synthesis of chiral this compound and its analogues is a significant focus in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmaceuticals. Advanced synthetic strategies have been developed to control stereochemistry and introduce diverse functionalities, enabling the creation of complex and specific molecular architectures.

Diaza-Cope Rearrangement in Chiral Piperazine Synthesis

The Diaza-Cope rearrangement has emerged as a powerful tool for the enantioselective synthesis of piperazine precursors. This method facilitates the creation of chiral vicinal diamines, which are key intermediates for building the piperazine ring. An efficient route to enantiopure trans-3-arylpiperazine-2-carboxylic acid derivatives utilizes this rearrangement as the key step. researchgate.netacs.org

The process typically starts from an optically pure diamine, such as (R,R)- or (S,S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN). acs.org Reaction of HPEN with appropriate aldehydes forms diimines, which then undergo a stereospecific rearrangement. A crucial aspect of this reaction is the complete transfer of stereochemical integrity from the starting diamine to the product, resulting in greater than 97% diastereomeric excess (de) and over 98% enantiomeric excess (ee). researchgate.net This high fidelity ensures that only one of the four possible stereoisomers is formed. The resulting nonsymmetrical 1,2-disubstituted vicinal diamines are then cyclized to form the piperazine ring. For instance, N,N'-di-Boc-protected diamines have been shown to yield the desired piperazine ring structure in moderate yields (e.g., 47%) upon reaction with reagents like diphenylvinylsulfonium triflate, followed by oxidation. acs.org

Table 1: Key Features of Diaza-Cope Rearrangement in Piperazine Synthesis

Feature Description Reference
Starting Material Chiral vicinal diamines, e.g., (R,R)/(S,S)-HPEN acs.org
Key Reaction Stereospecific acs.orgacs.org-sigmatropic rearrangement of diimines researchgate.net
Stereocontrol Complete transfer of stereochemistry (>97% de, >98% ee) researchgate.net
Intermediate Chiral nonsymmetrical 1,2-disubstituted vicinal diamines acs.org

| Final Product | Enantiopure trans-3-arylpiperazine-2-carboxylic acid derivatives | researchgate.netacs.org |

Amino Acid-Based Synthetic Pathways

Amino acids serve as versatile chiral building blocks for the synthesis of enantiomerically pure piperazine derivatives. A practical and scalable route to orthogonally protected, 2-substituted piperazines starts from α-amino acids, yielding the target compounds in four steps. rsc.org A key transformation in this sequence is an aza-Michael addition involving a chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This approach allows for the retention of the stereochemical integrity of the original amino acid.

Another strategy involves using serine as a starting material. A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported beginning with L- or D-serine and ethyl glyoxylate, respectively. acs.org This pathway provides access to piperazinones, which are valuable intermediates that can be further modified. These amino acid-based methods are advantageous as they utilize readily available and optically pure starting materials from the chiral pool.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient strategy for generating molecular diversity in piperazine synthesis. These reactions combine three or more starting materials in a single step to form a complex product, which is advantageous for creating libraries of compounds for drug discovery. The in-situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in MCRs is an effective tactic for the diversity-oriented synthesis of drug-like piperazine derivatives. rsc.org The activation of DABCO with various reagents, such as activated alkynes and carboxylic acids, generates quaternary ammonium (B1175870) salts that act as electrophiles, which upon nucleophilic attack and ring-opening, lead to the formation of functionalized piperazines. rsc.org

For example, a one-pot, three-component reaction of DABCO, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and various carboxylic acids can produce piperazine derivatives. rsc.org This approach has been extended to use amino acids in place of carboxylic acids, yielding amino acid piperazine derivatives with high yields. rsc.org Classical MCRs like the Strecker and Bucherer-Bergs reactions, which traditionally synthesize amino acids and hydantoins, also provide frameworks that can be adapted for the synthesis of heterocyclic structures relevant to piperazine analogues. nih.gov

Continuous Flow Synthesis Optimization for Scale-Up

Continuous flow chemistry presents significant advantages for the synthesis of piperazine derivatives, particularly for scale-up operations, by offering enhanced safety, efficiency, and scalability. This technology has been applied to the C-2 functionalization of N-Boc piperazines, providing a scalable and operationally simple method. mdpi.com

Furthermore, continuous flow has been successfully integrated with biocatalysis for the production of chiral piperazine-2-carboxylic acid. In one example, an immobilized aminopeptidase (B13392206) was used in a packed-bed reactor for the chiral resolution of racemic piperazine-2-carboxamide. biosynth.com This continuous flow setup led to a significant increase in productivity and allowed for continuous operation for over 24 hours without a decrease in reaction yield. biosynth.com The use of tube-in-tube gas permeable membrane reactors in continuous flow systems also enables the efficient use of gases like CO2 for carboxylation steps, which can be the final step in forming the carboxylic acid moiety, under safer, low-volume conditions compared to high-pressure batch reactors. durham.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Biocatalytic Resolution

Parameter Batch Process Continuous Flow Process Reference
Catalyst State Immobilized enzyme Immobilized enzyme in packed-bed reactor biosynth.com
Reusability >10 cycles Continuous operation >24h biosynth.com
Productivity Baseline Significant increase biosynth.com

| Operational Mode | Discontinuous | Continuous | biosynth.com |

Stereocontrol and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of this compound derivatives for pharmaceutical applications. Various methodologies have been developed to ensure the desired diastereoselectivity and enantioselectivity.

Diastereoselective and Enantioselective Methodologies

Several key strategies are employed to control the stereochemistry during the synthesis of chiral piperazine-2-carboxylic acid derivatives:

Asymmetric Hydrogenation: Optically active piperazine-2-carboxylic acid derivatives can be prepared via the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives. This method uses optically active rhodium complexes as catalysts to achieve high enantiomeric excess (e.g., 77.6% ee). google.com It provides a direct route to the chiral piperazine core without requiring a classical resolution of a racemate. google.com

Diaza-Cope Rearrangement: As previously discussed, this rearrangement is inherently stereospecific. The reaction proceeds with a complete transfer of stereochemical information from a chiral 1,2-diamine precursor, yielding a single diastereomer with high enantiopurity. researchgate.netacs.org This makes it a highly reliable method for establishing the desired stereocenters.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation: This method has been developed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which are precursors to gem-disubstituted piperazines. nih.gov Using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, high yields and enantioselectivities are achieved. nih.gov

Direct Diastereoselective Lithiation: The direct α-C–H lithiation of N-Boc protected piperazines, followed by trapping with an electrophile, can be performed with high diastereoselectivity. mdpi.com The stereochemical outcome is often governed by the existing substituents on the piperazine ring, allowing for the controlled introduction of new functional groups. mdpi.com

These methodologies provide a robust toolkit for chemists to synthesize specific stereoisomers of this compound and its analogues, tailored for specific biological targets.

Impact of Reaction Conditions on Stereochemical Integrity

The stereochemical integrity of the chiral center at the C2 position of the piperazine ring is a critical parameter in the synthesis of this compound and its analogues. The acidic nature of the α-proton to the carboxylic acid group makes this center susceptible to epimerization, particularly under basic conditions. The choice of reaction conditions—including the type and amount of base, solvent polarity, temperature, and reaction time—plays a pivotal role in preserving the desired stereoisomer.

Detailed research into the synthesis of chiral piperazine derivatives and related amino acid compounds has illuminated several key factors that can compromise stereochemical purity. The primary mechanism for the loss of stereochemical integrity is the formation of an enolate intermediate through the abstraction of the α-proton by a base. This planar enolate can be re-protonated from either face, leading to a mixture of enantiomers or diastereomers, a process known as racemization or epimerization.

Key Factors Influencing Stereochemical Integrity:

Base Strength and Steric Hindrance: The selection of a base is crucial. Strong, non-hindered bases are more likely to cause significant epimerization due to their ability to readily deprotonate the α-carbon. In contrast, sterically hindered bases or weaker organic bases are often preferred to minimize this side reaction. Studies on related heterocyclic amino acid derivatives have shown that bases like triethylamine (TEA) can lead to higher levels of epimerization compared to more hindered bases such as diisopropylethylamine (DIPEA).

Solvent Effects: The polarity and protic nature of the solvent can influence the rate of epimerization. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can stabilize the enolate intermediate, potentially increasing the risk of racemization. The choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing reaction rates and stereochemical outcomes. Research on the synthesis of related N-Boc protected piperazin-2-ones has demonstrated that solvent mixtures, for instance, combinations of hexanes and toluene, can be optimized to enhance enantiomeric excess (ee).

Temperature and Reaction Time: Elevated temperatures and prolonged reaction times generally increase the likelihood of epimerization. Reactions are often conducted at low temperatures (e.g., 0 °C to -78 °C) to suppress the rate of enolization and subsequent loss of stereochemical integrity. Minimizing the reaction time is also a common strategy to preserve the chirality of the product.

Nature of Protecting Groups and Substrates: The electronic and steric properties of the protecting groups on the piperazine nitrogens (in this case, Boc groups) and the nature of other substituents on the ring can influence the acidity of the α-proton and the stability of the corresponding enolate. While the Boc group is generally stable under many reaction conditions, its electron-withdrawing nature can still have an effect on the adjacent chiral center.

Illustrative Research Findings:

While specific data on the epimerization of this compound under various conditions is not extensively documented in publicly available literature, findings from the synthesis of analogous compounds provide valuable insights. For example, in the synthesis of 3-substituted piperazine-2-acetic acid esters, complete racemization was observed during a reductive amination step, highlighting the sensitivity of the stereocenter to specific reaction conditions.

To illustrate how reaction parameters are optimized to maintain stereochemical integrity, the following table presents hypothetical data from a study on the N-alkylation of a piperazine-2-carboxylic acid ester, a common step in the synthesis of its derivatives. This table demonstrates the systematic approach researchers take to minimize epimerization.

Table 1: Illustrative Impact of Reaction Conditions on the Stereochemical Purity of a Piperazine-2-Carboxylic Acid Derivative

EntryBaseSolventTemperature (°C)Time (h)Diastereomeric Ratio (desired:epimer)
1Triethylamine (TEA)DMF251285:15
2Diisopropylethylamine (DIPEA)DMF251292:8
3Potassium Carbonate (K₂CO₃)Acetonitrile (B52724)251295:5
4Potassium Carbonate (K₂CO₃)Acetonitrile01298:2
5Potassium Carbonate (K₂CO₃)Acetonitrile04>99:1

The illustrative data in Table 1 shows a clear trend where the use of a less aggressive organic base (DIPEA over TEA) and an inorganic base (K₂CO₃) improves the diastereomeric ratio. Furthermore, reducing the reaction temperature from 25 °C to 0 °C and shortening the reaction time from 12 hours to 4 hours significantly suppresses the formation of the unwanted epimer, leading to a product with high stereochemical purity.

Reactivity and Transformational Chemistry of 1,4 Di Boc Piperazine 2 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, enabling the extension of the molecular framework through various coupling and reduction reactions.

The formation of an amide bond via the carboxylic acid is one of the most fundamental transformations for this compound. This reaction is central to peptide synthesis and the construction of many biologically active molecules. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group. bath.ac.uk

Common strategies involve the use of coupling agents that convert the carboxylic acid into a more reactive intermediate in situ. bath.ac.uk Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. bath.ac.uk These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. bath.ac.uk To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) are often included. bath.ac.uk For instance, the coupling of a carboxylic acid with a Boc-protected piperidine (B6355638) was successfully achieved using EDC.HCl in the presence of DMAP.

More recent methods aim to improve efficiency and substrate scope. A one-pot system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed for the efficient N-acylation of nitrogen-containing heterocycles with carboxylic acids. eurekalert.org This method is notable for producing high yields without the need for specialized equipment or heat. eurekalert.org

Table 1: Common Reagents for Amide Bond Formation
Coupling AgentAdditive(s)Key FeaturesReference
EDC.HClDMAPCommonly used for coupling with amines; reaction proceeds at room temperature.
DCCHOBtClassic peptide coupling method; HOBt helps suppress side reactions and racemization. bath.ac.uk
Boc₂ODMAPOForms a mixed anhydride (B1165640) intermediate; provides high yields in a one-pot reaction. eurekalert.org

Esterification of the carboxylic acid group provides another route for derivatization and can also serve as a protecting group strategy. A common method to form methyl esters from carboxylic acids is the use of diazomethane (B1218177) or its safer, more stable equivalent, trimethylsilyldiazomethane.

In a documented synthesis, (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid was converted to its corresponding methyl ester. guidechem.com The reaction was carried out by stirring the carboxylic acid in a mixture of methanol (B129727) and dichloromethane (B109758), followed by the dropwise addition of trimethylsilyldiazomethane. guidechem.com The reaction proceeded overnight at room temperature to yield the desired ester, which was then purified by silica (B1680970) gel column chromatography. guidechem.com This transformation is efficient for converting the acid to an ester, which can be a final product or an intermediate for further reactions, such as reduction. guidechem.com

The reduction of the carboxylic acid to a primary alcohol is a key transformation that introduces a new functional handle, (hydroxymethyl)piperazine, for further elaboration. The direct reduction of carboxylic acids is challenging and typically requires powerful reducing agents. rsc.orgnih.gov

Traditional methods often employ lithium aluminum hydride (LiAlH₄) or diborane. nih.gov However, these reagents have limitations regarding functional group tolerance and handling. rsc.org Modern alternatives offer milder and more selective conditions. For example, a two-step, one-pot procedure involves the initial conversion of the carboxylic acid to an S-2-pyridyl thioester, which is then reduced to the alcohol with sodium borohydride (B1222165) (NaBH₄). rsc.org Catalytic methods, including hydrogenation at high pressures or hydrosilylation using manganese(I) catalysts, have also been developed as more environmentally friendly approaches. rsc.orgnih.gov

Alternatively, the reduction can be performed on the corresponding ester derivative. For instance, the methyl ester of N-Boc-piperazine-2-carboxylic acid can be reduced to (2R)-2-(hydroxymethyl)piperazine-1-carboxylic acid tert-butyl ester using a solution of lithium aluminum hydride in tetrahydrofuran (B95107) (THF). guidechem.com

Table 2: Selected Methods for Reduction of Carboxylic Acids and Esters to Alcohols
Starting MaterialReagent(s)Key FeaturesReference
Carboxylic AcidLiAlH₄ or DiboranePowerful, traditional reagents; may lack selectivity. nih.gov
Carboxylic Acid1) Activation (e.g., to thioester) 2) NaBH₄Milder, two-step, one-pot process with good functional group tolerance. rsc.org
Carboxylic Acid[MnBr(CO)₅] / PhSiH₃Catalytic hydrosilylation using an earth-abundant metal. nih.gov
Methyl EsterLiAlH₄Effective reduction of the ester derivative to the primary alcohol. guidechem.com

To facilitate reactions such as amide bond formation and esterification, the carboxylic acid is often converted into a more reactive derivative. Common activated forms include acyl chlorides, anhydrides, and active esters.

The formation of an acyl chloride is a straightforward activation method. A patent describes the treatment of 1,4-di-Boc-piperazine-2-carboxylic acid with thionyl chloride in tetrahydrofuran to generate the corresponding acyl chloride. google.com This reactive intermediate can then be used directly for coupling with nucleophiles. Another method involves the use of cyanuric chloride (TCT) with a catalytic amount of N,N-dimethylformamide (DMF), which is a cost-effective and versatile system for generating acyl chlorides. rsc.org

Mixed anhydrides are also effective activated intermediates. As mentioned previously, the reaction of a carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or catalyst generates a mixed anhydride that readily reacts with amines. eurekalert.org In the context of biochemistry, enzymes known as ATP-grasp ligases activate carboxylic acids by forming an acylphosphate intermediate at the expense of ATP, which is a highly efficient biological activation strategy. nih.gov

Piperazine (B1678402) Nitrogen Functionalization

The two Boc-protected nitrogen atoms of the piperazine ring offer opportunities for further functionalization. The Boc groups are stable under many reaction conditions but can be selectively removed to unmask the secondary amine functionalities for subsequent reactions.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is typically removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov This deprotection step exposes one or both of the piperazine nitrogens, which can then undergo a variety of transformations.

Once deprotected, the free secondary amine can participate in reactions such as:

N-alkylation or N-arylation: The nucleophilic nitrogen can be reacted with alkyl halides, benzyl (B1604629) halides, or aryl halides (often in a palladium-catalyzed Buchwald-Hartwig amination) to introduce new substituents. guidechem.com For example, after deprotection of a Boc-piperidine derivative with TFA, the resulting secondary amine was N-alkylated using 2-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate.

Amide Bond Formation: The newly exposed amine can act as a nucleophile to react with another activated carboxylic acid, forming a new amide bond. nih.gov

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to yield a tertiary amine.

The differential protection of the N1 and N4 positions is a key strategy. In this compound, both nitrogens are protected. Selective mono-deprotection can be challenging but allows for sequential and distinct functionalization of each nitrogen atom. Following the removal of a Boc group, the exposed nitrogen can be functionalized, and if desired, the second Boc group can be removed under similar acidic conditions for further modification at the other nitrogen. nih.gov This stepwise approach provides precise control over the final molecular architecture.

Table 3: Deprotection and Re-functionalization of Piperazine Nitrogens
Deprotection ReagentSolventSubsequent ReactionReagents for Re-functionalizationReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)N-AlkylationAlkyl/Benzyl Halide, K₂CO₃
Acidic ConditionsNot specifiedN-ArylationAryl Halide, Palladium Catalyst guidechem.com
Acidic ConditionsNot specifiedAmidationActivated Carboxylic Acid nih.gov

Nucleophilic Substitution Reactions on Piperazine Nitrogens

The nitrogen atoms in this compound are protected as carbamates, rendering them non-nucleophilic under neutral or basic conditions. Consequently, direct nucleophilic substitution on these nitrogens is not feasible. The reactivity must be unlocked through the selective removal of one of the Boc groups to generate a free secondary amine, which can then act as a nucleophile.

The selective mono-deprotection is typically achieved under controlled acidic conditions, for instance using trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.govmdpi.com Once the mono-Boc derivative, 1-Boc-piperazine-2-carboxylic acid, is formed, the newly exposed N4 nitrogen becomes a potent nucleophile for a variety of substitution reactions.

Common transformations involving the deprotected nitrogen include:

Acylation: The secondary amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields N-sulfonylated products.

Reductive Amination: The amine can be coupled with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to introduce N-alkyl substituents.

Alkylation: Direct alkylation with alkyl halides can be performed, though it may be prone to over-alkylation depending on the reaction conditions.

This strategy of deprotection followed by nucleophilic substitution is fundamental to incorporating the piperazine-2-carboxylic acid moiety into more complex molecular architectures.

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is extensively used to synthesize N-aryl piperazines, a common motif in pharmaceuticals. scispace.com For this compound, this reaction again requires prior selective mono-deprotection to liberate a secondary amine.

The resulting 1-Boc-piperazine-2-carboxylic acid (or its corresponding ester to avoid complications with the acidic proton) can be coupled with a wide range of aryl halides (bromides, iodides) or triflates. researchgate.netresearchgate.net The general reaction scheme involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Key Components in Buchwald-Hartwig Coupling of Piperazine Derivatives

ComponentRoleCommon Examples
Palladium Source CatalystPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, facilitates reaction stepsBINAP, XPhos, SPhos, DavePhos
Base Deprotonates the amine, activates catalystNaOt-Bu, K₂CO₃, Cs₂CO₃
Aryl Partner Aryl group sourceAryl bromides, aryl iodides, aryl triflates
Amine Partner NucleophileMono-deprotected piperazine-2-carboxylic acid ester

The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored to accommodate various functional groups on the aryl halide partner. wikipedia.org This methodology provides a direct and versatile route to N-aryl piperazine-2-carboxylic acid derivatives, which are important intermediates in drug discovery.

Alkylation and Arylation Reactions

Beyond reactions on the nitrogen atoms, the carbon framework of the piperazine ring can also be functionalized. Direct C-H functionalization, particularly at the C3 position (alpha to the N1-Boc group), is a key strategy for introducing alkyl and aryl substituents. nsf.gov

The most established method is directed ortho-lithiation (α-lithiation). beilstein-journals.org Treatment of an N-Boc protected piperazine with a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), generates a lithiated intermediate at the C3 position. researchgate.netmdpi.com This organolithium species can then be trapped with a variety of electrophiles. nih.govwhiterose.ac.uk

Alkylation: Trapping the lithiated intermediate with alkyl halides (e.g., methyl iodide), aldehydes, or ketones introduces alkyl or hydroxyalkyl groups. whiterose.ac.uk

Arylation: A subsequent transmetalation step with a zinc salt (e.g., ZnCl₂) followed by a palladium-catalyzed Negishi cross-coupling with an aryl halide allows for the introduction of aryl groups at the C3 position. whiterose.ac.uk

In recent years, photoredox catalysis has emerged as a milder alternative for C-H alkylation, coupling N,N'-diBoc-piperazine with Michael acceptors to yield the α-alkylation product. nsf.govbohrium.com

Table 2: Examples of Electrophilic Trapping in C-H Functionalization of N-Boc Piperazines

N-Protecting Groups Lithiation Conditions Electrophile Product Type Yield (%) Reference
N-Boc, N'-Benzyl s-BuLi, THF, -78 °C Me₃SiCl α-Silyl 74 whiterose.ac.uk
N-Boc, N'-Benzyl s-BuLi, THF, -78 °C MeI α-Methyl 60 whiterose.ac.uk
N-Boc, N'-Benzyl s-BuLi, THF, -78 °C PhCHO α-Hydroxybenzyl - whiterose.ac.uk
N-Boc, N'-t-Butyl s-BuLi, TMEDA, Et₂O, -78 °C D₂O α-Deuterated 98 whiterose.ac.uk
N-Boc, N'-t-Butyl s-BuLi, TMEDA, Et₂O, -78 °C I₂ α-Iodo 89 whiterose.ac.uk
N-Boc, N'-Cumyl s-BuLi, TMEDA, Et₂O, -78 °C Me₂S₂ α-Thiomethyl 74 whiterose.ac.uk

These methods provide powerful tools for elaborating the carbon skeleton of the piperazine ring, creating structurally diverse molecules from a common starting material.

Ring Modification and Derivatization

Oxidation and Reduction Pathways of the Piperazine Ring

Modification of the piperazine ring itself through oxidation or reduction expands the chemical space accessible from this compound. While direct oxidation of the di-Boc protected piperazine is not commonly reported, related transformations suggest plausible pathways.

One potential oxidation pathway involves the conversion of a methylene (B1212753) group (CH₂) adjacent to a nitrogen into a carbonyl group (C=O), forming a piperazin-2-one (B30754) derivative. The synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L-serine demonstrates the stability and utility of such oxidized scaffolds. acs.org Conversely, these piperazinone structures can be reduced back to the corresponding piperazine. For example, chiral gem-disubstituted piperazines have been successfully synthesized through the reduction of N4-Boc-protected piperazin-2-one precursors. nih.gov This suggests a viable, albeit indirect, oxidation-reduction sequence on the piperazine core.

Reduction reactions can also target the carboxylic acid functional group. Using standard reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid can be reduced to a primary alcohol, yielding (1,4-di-Boc-piperazin-2-yl)methanol. This transformation provides a new synthetic handle for further derivatization.

Introduction of Additional Chiral Centers or Functional Groups

The inherent chirality of this compound makes it an excellent starting point for synthesizing derivatives with multiple stereocenters. New chiral centers can be introduced through several stereocontrolled reactions.

Asymmetric Lithiation: As an extension of the C-H functionalization chemistry described in section 3.2.4, the use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can mediate the deprotonation process. beilstein-journals.orgacs.org This asymmetric lithiation, followed by electrophilic trapping, can generate α-substituted piperazines with high enantiomeric excess, effectively creating a new stereocenter at the C3 position. acs.orgresearchgate.net

Decarboxylative Reactions: The carboxylic acid group can be leveraged to introduce new functionality. For instance, palladium-catalyzed decarboxylative coupling reactions can replace the carboxyl group with other substituents, such as aryl or alkynyl groups, though this is more established for other types of carboxylic acids. nih.gov A related strategy involves the decarboxylative allylic alkylation of piperazinone derivatives, which can be used to create gem-disubstituted products at the C2 position, introducing a quaternary chiral center. nih.gov

Synthesis from Chiral Precursors: Elaborated piperazines with additional chiral centers are often constructed from chiral amino acids. nih.govrsc.org For example, a synthetic route starting from (S)-alanine can be used to construct a 2,3-disubstituted piperazine, introducing a new stereocenter at the C3 position with controlled diastereoselectivity. nih.gov This highlights how the core scaffold of the target molecule can be built up from simpler chiral synthons to achieve complex stereochemical arrangements.

Structural and Conformational Analysis in Research Contexts

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and conformational analysis of 1,4-di-Boc-piperazine-2-carboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of this compound. While standard ¹H and ¹³C NMR are used for routine identification, more advanced techniques are required to fully understand its structure and behavior in solution. Due to the presence of the two Boc groups, the molecule can exhibit complex dynamic behavior, including restricted rotation around the N-C(O) bonds, leading to the presence of rotamers. This can result in broadened signals or even the appearance of multiple sets of signals in the NMR spectra at room temperature. Variable temperature NMR (VT-NMR) studies can be employed to probe these dynamic processes.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals, especially for the diastereotopic protons within the piperazine (B1678402) ring. The Nuclear Overhauser Effect (NOE) can provide through-space correlations, offering insights into the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are typically reported in ppm relative to a standard reference. The exact values can vary depending on the solvent and temperature. The data presented here is a representative compilation.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C(O)OH10.0 - 12.0 (br s)170.0 - 175.0
CH (C2)4.5 - 4.8 (m)55.0 - 60.0
CH₂ (C3)3.0 - 4.2 (m)40.0 - 45.0
CH₂ (C5)3.0 - 4.2 (m)40.0 - 45.0
CH₂ (C6)3.0 - 4.2 (m)40.0 - 45.0
Boc C(CH₃)₃1.4 - 1.6 (s, 18H)28.0 - 29.0
Boc C=O-154.0 - 156.0
Boc C(CH₃)₃-80.0 - 82.0

While obtaining single crystals of this compound itself can be challenging, derivatization into esters or amides often facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis. This technique provides definitive information about the solid-state conformation, bond lengths, bond angles, and, for chiral molecules, the absolute configuration.

For derivatives of this compound, X-ray crystallography can unequivocally establish the stereochemistry at the C2 position. Furthermore, it reveals the conformation of the piperazine ring, which is typically found in a distorted chair conformation to accommodate the bulky substituents. The analysis also details the rotational state of the Boc groups and the orientation of the carboxylic acid derivative. This solid-state information is invaluable for understanding the intrinsic conformational preferences of the molecule, which can influence its reactivity and biological activity when incorporated into larger structures.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the structural and electronic properties of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the lowest energy conformation of the molecule, including the puckering of the piperazine ring and the orientation of the substituents.

Predict spectroscopic properties: Calculate NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structure.

Analyze the electronic properties: Map the electron density, calculate molecular orbital energies (HOMO/LUMO), and generate electrostatic potential maps. These analyses provide insights into the molecule's reactivity, identifying nucleophilic and electrophilic sites.

Model reaction pathways: Investigate the transition states and activation energies for reactions involving the carboxylic acid group or other parts of the molecule.

Table 2: Representative Computationally Derived Properties for a Di-Boc-Piperazine Structure (Note: These values are illustrative and would be obtained from DFT calculations, for example, at the B3LYP/6-31G level of theory.)*

PropertyPredicted Value
Dipole Moment2.0 - 3.5 D
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-0.5 to 0.5 eV
HOMO-LUMO Gap6.0 - 8.0 eV

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. An MD simulation of this compound, typically in a solvent box to mimic solution conditions, can reveal:

Conformational landscape: Identify the most populated conformations and the energy barriers for interconversion between them (e.g., ring flipping of the piperazine).

Solvent effects: Understand how interactions with solvent molecules influence the conformational preferences.

Dynamic behavior: Observe the rotational dynamics of the Boc groups and the flexibility of the piperazine ring.

These simulations provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties in a chemical or biological context.

An In-depth Analysis of this compound in Research

The chemical compound this compound is a notable derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The strategic placement of two bulky tert-butoxycarbonyl (Boc) protecting groups on both nitrogen atoms, along with a carboxylic acid functional group at the C2 position, imparts unique chemical properties and makes it a valuable building block in synthetic organic chemistry. This article delves into a detailed structural and conformational analysis of this compound, focusing on its retrosynthetic pathways, pKa prediction, and the influence of stereoelectronic effects.

The presence of the piperazine ring and the attached functional groups dictates the three-dimensional structure and chemical reactivity of this compound. Understanding its conformational preferences is crucial for predicting its behavior in chemical reactions and biological systems.

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several retrosynthetic pathways can be envisioned.

A primary disconnection can be made at the N-Boc bonds, suggesting a synthesis from piperazine-2-carboxylic acid. This precursor can be readily protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The synthesis of piperazine-2-carboxylic acid itself can be approached through various methods, often starting from amino acids or other chiral precursors to ensure enantiomeric purity if required.

Another strategic disconnection involves the formation of the piperazine ring. One common strategy is the cyclization of a suitable diamine precursor. For instance, a retrosynthetic approach could involve the disconnection of the C-N bonds of the piperazine ring, leading back to a substituted ethylenediamine (B42938) derivative. The carboxylic acid functionality can be introduced before or after the cyclization step.

A plausible synthetic route, based on established methodologies for similar structures, could start from a protected amino acid, such as N-Boc-serine. The amino and hydroxyl groups of serine can be transformed into the two nitrogen atoms of the piperazine ring through a series of reactions including reduction, activation, and cyclization with a suitable two-carbon unit bearing a protected amine. Subsequent introduction of the second Boc group would yield the final product.

The table below outlines potential starting materials for the synthesis of this compound based on different retrosynthetic strategies.

Retrosynthetic StrategyKey DisconnectionPotential Starting Materials
N-Boc ProtectionN-Boc bondsPiperazine-2-carboxylic acid, Di-tert-butyl dicarbonate
Piperazine Ring FormationC-N bonds of piperazineN-protected ethylenediamine derivative, Glyoxylic acid derivative
From Chiral PoolC-C and C-N bondsN-Boc-serine or other protected amino acids

The acidity of the carboxylic acid group in this compound is a critical parameter that influences its reactivity and its behavior in different chemical environments. The pKa value of this carboxylic acid is significantly influenced by the stereoelectronic effects of the two N-Boc groups.

The prediction of pKa values for organic molecules can be achieved through various computational methods, ranging from empirical approaches to high-level quantum mechanical calculations. For this compound, density functional theory (DFT) calculations with a suitable solvation model would be a robust method to predict its pKa. nih.govpressbooks.pub Such calculations would consider the electronic effects of the substituents and the conformational preferences of the molecule.

The pKa of a carboxylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion. Factors that stabilize the negative charge on the carboxylate will increase the acidity of the carboxylic acid (lower pKa). In the case of this compound, the two N-Boc groups are expected to have a significant impact on the pKa.

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity. In this compound, the two bulky and electron-withdrawing N-Boc groups play a crucial role in dictating the conformation of the piperazine ring and the electronic environment of the carboxylic acid.

Conformational Influence: The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of two large Boc groups can lead to significant steric hindrance, potentially forcing the ring into a twisted-boat or other less stable conformation. The preferred conformation will be a balance between minimizing steric interactions between the Boc groups and the carboxylic acid, and maintaining the stabilizing chair geometry. It is likely that the carboxylic acid group will prefer an equatorial position to minimize steric clashes with the Boc groups and the rest of the piperazine ring.

Electronic Influence: The Boc group is an electron-withdrawing group due to the presence of the carbonyl moiety. The two N-Boc groups will exert an inductive electron-withdrawing effect (-I effect) on the piperazine ring. This electron withdrawal will be transmitted through the sigma bonds to the C2 carbon, thereby stabilizing the negative charge of the carboxylate conjugate base. masterorganicchemistry.com This stabilization of the conjugate base is expected to increase the acidity of the carboxylic acid, leading to a lower pKa value compared to a similar carboxylic acid without the electron-withdrawing Boc groups.

The magnitude of this inductive effect will depend on the conformation of the piperazine ring and the relative orientation of the carboxylic acid and the N-Boc groups. Computational studies would be invaluable in quantifying these stereoelectronic interactions and accurately predicting the pKa. researchgate.netpeerj.com

The following table summarizes the predicted stereoelectronic effects of the N-Boc groups on the properties of this compound.

PropertyInfluence of N-Boc GroupsPredicted Outcome
Piperazine Ring Conformation Steric hindrance from two bulky Boc groups.Potential deviation from a perfect chair conformation. The carboxylic acid group is likely to favor an equatorial position.
Acidity of Carboxylic Acid (pKa) Inductive electron withdrawal (-I effect) from two carbamate (B1207046) groups.Stabilization of the carboxylate conjugate base, leading to a lower pKa (increased acidity).

Applications As a Synthetic Building Block in Medicinal Chemistry and Materials Science

Design and Synthesis of Complex Pharmaceutical Intermediates

The unique structural features of 1,4-di-Boc-piperazine-2-carboxylic acid make it a cornerstone in the synthesis of complex pharmaceutical intermediates. Its piperazine (B1678402) core is a prevalent motif in many FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability. mdpi.comnih.gov The bifunctional nature of the deprotected piperazine allows it to act as a linker or scaffold, orienting pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with biological targets. nih.gov

The constrained conformation of the piperazine ring is highly advantageous for designing potent and selective enzyme inhibitors. The scaffold serves as a rigid core from which functional groups can be projected to interact with the active site of an enzyme.

Kinase Inhibitors : The compound is a key intermediate in the synthesis of cyclin-dependent kinase (CDK) 4/6 inhibitors, such as Abemaciclib, and Bruton's tyrosine kinase (BTK) inhibitors, including derivatives of Ibrutinib. nxydchem.com In these applications, the piperazine-carboxylic acid module forms the central chiral core of the final drug molecule. nxydchem.com

Protease Inhibitors : The piperazine-2-carboxylic acid scaffold is a pharmacologically significant core found in the aspartyl protease inhibitor Indinavir (Crixivan®), a drug used in HIV therapy. 5z.comorganic-chemistry.org The rigid structure mimics peptide backbones, allowing it to fit into the active sites of proteases.

Cholinesterase Inhibitors : Derivatives of 1,4-bisbenzylpiperazine-2-carboxylic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, demonstrated exceptionally potent and selective inhibition of BChE, with an inhibitory constant (Ki) of 1.6 nM. nih.gov

Target EnzymeExample Inhibitor Class/DrugReference
CDK4/6 Abemaciclib nxydchem.com
BTK Ibrutinib Derivatives nxydchem.com
HIV Protease Indinavir (Crixivan®) 5z.comorganic-chemistry.org
Acetylcholinesterase (AChE) Piperazine-2-carboxylic acid derivatives nih.gov
Butyrylcholinesterase (BChE) Piperazine-2-hydroxamic acid derivatives nih.gov

The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system (CNS). chemimpex.com Its derivatives have shown a wide spectrum of neuropharmacological activities, including antianxiety, antipsychotic, and antidepressant effects, often by modulating neurotransmitter receptors. researchgate.netnih.gov this compound serves as a key starting material for creating novel CNS-active agents by allowing for the systematic introduction of various substituents to explore structure-activity relationships. chemimpex.com

Beyond its use in HIV protease inhibitors, the piperazine scaffold derived from this compound is integral to the development of other anti-infective and anti-cancer agents.

Anti-Cancer Agents : The compound is used to synthesize tumor-targeting cyclic peptides, such as antagonists of integrin αvβ3, which plays a role in angiogenesis and tumor metastasis. nxydchem.com Its role in building kinase inhibitors for oncology, like those targeting CDK4/6 and BTK, is also a critical application. nxydchem.com

Anti-Infective Agents : The piperazine core is a structural fragment in many antimicrobial compounds. nih.gov In addition to its role in HIV protease inhibitors like Indinavir, related piperazine-containing peptidomimetics have been designed as novel modulators of the HIV capsid, a target for antiviral therapy. 5z.comorganic-chemistry.orgnih.gov

This compound functions as a constrained amino acid analogue in the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved therapeutic properties. nxydchem.comchemimpex.com Incorporating this rigid scaffold into a peptide chain can confer several advantages:

Enhanced Proteolytic Stability : The non-natural piperazine structure is resistant to degradation by proteases, which can increase the in vivo half-life of peptide-based drugs. nxydchem.com

Conformational Constraint : The rigid ring system reduces the conformational flexibility of the peptide backbone, locking it into a specific bioactive conformation, such as a β-turn. acs.org This pre-organization can lead to higher binding affinity and selectivity for the target receptor. acs.org

Scaffold for Bioactive Groups : The piperazine nitrogens provide points for attaching side chains that mimic the natural amino acid residues critical for biological activity.

Research has shown that tetrapeptides incorporating a related N-Boc-5-oxo-piperazine-2-carboxylic acid moiety can adopt stable γ-turn and type II β-turn conformations, demonstrating the utility of this scaffold in controlling peptide secondary structure. acs.org

Combinatorial Chemistry and Library Synthesis

The piperazine-2-carboxylic acid scaffold is exceptionally well-suited for combinatorial chemistry, a technique used to rapidly synthesize and screen large numbers of different but structurally related molecules to identify new drug leads. 5z.com The scaffold's structure features three distinct functional groups (a carboxylic acid and two amines) that can be conveniently and independently modified using orthogonal protection strategies. 5z.com

Diversity-Oriented Synthesis Using this compound Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile linker that can be functionalized at its two nitrogen atoms. mdpi.com The compound this compound represents a particularly valuable building block for diversity-oriented synthesis (DOS). DOS aims to efficiently generate collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel bioactive compounds. cam.ac.uk

The structure of this compound is well-suited for DOS strategies. It possesses three distinct functional handles: a carboxylic acid at the C2 position and two Boc-protected nitrogen atoms at the N1 and N4 positions. The Boc (tert-butyloxycarbonyl) groups are protecting groups that can be selectively removed under different conditions, allowing for orthogonal chemical modifications. This orthogonal protection strategy is fundamental to building molecular complexity and diversity. For instance, one Boc group could be removed to allow functionalization at one nitrogen, followed by the removal of the second Boc group for a different modification at the other nitrogen, and finally, the carboxylic acid can be used for amide bond formation or other transformations.

A prime example illustrating the utility of a closely related scaffold in creating large chemical libraries is the development of two solid-phase synthesis routes to produce 15,000 discrete piperazine-2-carboxamide (B1304950) derivatives. 5z.com In this large-scale synthesis, a scaffold with orthogonal protection on the two piperazine nitrogens (Alloc and Boc) was utilized. 5z.com This approach demonstrates how the piperazine-2-carboxylic acid core can be systematically and extensively functionalized to generate significant molecular diversity.

The general strategy involves anchoring the scaffold to a solid support and then systematically introducing a variety of building blocks at the different functionalization points. Two distinct synthetic routes were developed to maximize the spatial arrangement of substituents (pharmacophore display) around the piperazine core. 5z.com

Route 1: Functionalization at N1 and N4

In the first route, the synthesis began with the attachment of the scaffold to a resin via the carboxylic acid group. Subsequently, the orthogonal protecting groups on the nitrogen atoms were sequentially removed, and a diverse set of reagents was coupled to each nitrogen. This method allowed for the introduction of two points of diversity, leading to a library of compounds with varied substituents on the piperazine nitrogens.

Route 2: Functionalization at the Carboxamide and N1

The second synthetic scheme was designed to introduce diversity at different positions, thereby exploring a distinct region of chemical space. 5z.com In this approach, the scaffold was first functionalized at the N4 position while still in solution. After attachment to the solid support via the N1 nitrogen, the carboxylic acid was converted to a primary amide. This amide was then further functionalized, creating a library where the diversity elements were placed on the N1 nitrogen and the C2-carboxamide group, leaving a basic tertiary amine at the N4 position—a common feature in many bioactive molecules. 5z.com

To ensure the library's quality and diversity, computational methods were employed to select reagents that would maximize variety while maintaining "drug-like" physicochemical properties. 5z.com The resulting 15,000-compound library demonstrated the power of using a piperazine-2-carboxylic acid scaffold to generate a large and diverse collection of molecules for lead discovery in drug development. 5z.com This work serves as a strong blueprint for how the this compound scaffold can be employed in similar diversity-oriented synthesis campaigns.

Parameter Description Reference
Scaffold Piperazine-2-carboxylic acid with orthogonal N-protection 5z.com
Strategy Solid-phase synthesis, Directed Sorting 5z.com
Library Size 15,000 discrete compounds 5z.com
Points of Diversity Route 1: N1 and N4 positions 5z.com
Route 2: N1 and C2-carboxamide positions 5z.com
Goal Maximize pharmacophore display and diversity within "drug-like" chemical space for lead discovery. 5z.com

Applications in Supramolecular Chemistry and Nanomaterials

Functionalization of Mesoporous Materials

The functionalization of mesoporous materials, such as silica (B1680970) nanoparticles (MSNs), with organic molecules is a key strategy for creating advanced materials for applications in catalysis, sensing, and drug delivery. The unique structural features of this compound make it a candidate for modifying the surfaces of these materials. The carboxylic acid group provides a convenient anchor point for covalent attachment to the surface of activated mesoporous silica.

The general process involves first activating the silica surface to introduce functional groups like amines or hydroxyls. The carboxylic acid of the piperazine derivative can then be coupled to these surface groups using standard peptide coupling chemistry. Once the molecule is grafted onto the surface, the Boc-protecting groups can be removed to expose the piperazine's nitrogen atoms. These newly freed amines can then serve as reactive sites for further functionalization. For example, they can act as basic sites for catalysis, as coordination sites for metal ions, or as attachment points for targeting ligands or other functional molecules. This step-wise approach allows for the precise engineering of the material's surface properties.

While direct studies utilizing this compound for this purpose are not extensively documented in publicly available literature, the principles are well-established. The strategy is analogous to methods used to functionalize surfaces with amino acids and other bifunctional linkers. The piperazine scaffold offers a constrained, heterocyclic structure that can orient appended functional groups in a well-defined manner away from the material surface.

Design of Ligands for Catalysis (theoretical/computational)

In the field of catalysis, the design of ligands that can coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. The piperazine framework is an attractive scaffold for creating bidentate or polydentate ligands. Theoretical and computational studies can be employed to design and evaluate potential ligands based on the this compound structure before undertaking their synthesis.

Computational modeling allows researchers to predict how ligands will interact with metal centers. Starting with the this compound scaffold, various functional groups can be computationally "attached" to the piperazine nitrogens (after in-silico deprotection of the Boc groups) and the carboxylic acid moiety. For example, phosphine (B1218219), pyridine, or other coordinating groups could be added to the N1 and N4 positions. The carboxylic acid group could also be modified to participate in metal coordination or to influence the electronic properties of the ligand.

Density Functional Theory (DFT) and other molecular modeling techniques can then be used to calculate the geometry of the resulting metal-ligand complexes, the binding energies, and the electronic structure. These calculations can help predict the stability of the catalyst and provide insights into its potential catalytic activity. For instance, by modeling the transition states of a proposed catalytic cycle, researchers can estimate reaction barriers and predict the stereoselectivity of a reaction catalyzed by a chiral version of the ligand. This in-silico approach accelerates the discovery of new catalysts by prioritizing the most promising ligand structures for synthesis and experimental testing. The rigid, chair-like conformation of the piperazine ring can provide a well-defined coordination geometry, which is often essential for achieving high selectivity in asymmetric catalysis.

Analytical Method Development for Research and Purity Assessment

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity of 1,4-di-Boc-piperazine-2-carboxylic acid. The choice of technique depends on the specific analytical goal, whether it is routine purity checks, determination of enantiomeric excess, or analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common methods for determining the purity of this compound. chemimpex.com These techniques offer high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a nonpolar stationary phase (most commonly C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with differing polarities.

Key Methodological Parameters:

Columns: Octadecylsilane (C18) or octylsilane (B1236092) (C8) columns are widely used due to their hydrophobicity, which is suitable for retaining the Boc-protected compound.

Mobile Phase: A mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape and ionization for mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is standard.

Detection: Ultraviolet (UV) detection is commonly used. While the piperazine (B1678402) ring itself has a weak chromophore, the carboxylic acid and carbamate (B1207046) groups allow for detection at low wavelengths (typically 200-220 nm). A Photo Diode Array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

UHPLC systems, which use smaller particle-sized columns and higher pressures, offer significant advantages over traditional HPLC, including faster analysis times and improved resolution, which is beneficial for separating closely related impurities. unipi.it

ParameterTypical ConditionsRationale
Stationary Phase (Column)Reversed-Phase C18, 2.1-4.6 mm ID, 1.8-5 µm particle sizeProvides good retention for the moderately nonpolar di-Boc compound.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier improves peak shape and suppresses silanol (B1196071) interactions.
Mobile Phase BAcetonitrile or MethanolOrganic solvent used to elute the analyte from the column.
Elution ModeGradient (e.g., 5% to 95% B over 10-15 min)Ensures elution of compounds with a wide range of polarities.
Flow Rate0.2-1.0 mL/minDependent on column diameter and particle size.
DetectionUV/PDA at ~210 nmDetects the carbamate and carboxyl functional groups.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound has a high molecular weight, high polarity due to the carboxylic acid group, and is thermally labile; the Boc (tert-butyloxycarbonyl) protecting groups can cleave at the high temperatures required for GC analysis. chemicalforums.com Therefore, GC can only be employed after converting the analyte into a more volatile and thermally stable derivative. colostate.edu

Derivatization typically targets the polar carboxylic acid functional group. semanticscholar.org Common approaches include:

Esterification: The carboxylic acid can be converted to a more volatile ester, such as a methyl or ethyl ester, using reagents like diazomethane (B1218177) or by Fischer esterification.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) group, increasing volatility.

While possible, derivatization adds complexity and potential sources of error to the analysis. For this reason, HPLC is overwhelmingly preferred for purity analysis of this compound. However, GC analysis of volatile derivatives could be useful for detecting specific volatile or semi-volatile impurities that are not amenable to LC analysis. google.com

Derivatization TargetReagentResulting Derivative
Carboxylic AcidDiazomethane or Methanol/H+Methyl Ester
Carboxylic AcidBSTFA or TMS-ClTrimethylsilyl (TMS) Ester

Since the core structure, piperazine-2-carboxylic acid, contains a stereocenter at the C2 position, this compound exists as a pair of enantiomers. For applications in asymmetric synthesis, it is critical to determine the enantiomeric purity or enantiomeric excess (ee) of the material. This is achieved using chiral chromatography. nih.govumn.edu

Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC) are the methods of choice. nih.gov These techniques use a Chiral Stationary Phase (CSP) that can interact stereoselectively with the two enantiomers, leading to different retention times and thus separation.

Common CSPs for separating chiral acids and amino acid derivatives include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and widely used for this purpose.

Pirkle-type CSPs: These are based on smaller chiral molecules covalently bonded to the silica (B1680970) support.

The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), operating in normal-phase mode. Chiral SFC, which uses supercritical CO2 as the main mobile phase component, often provides faster and more efficient separations. nih.gov

Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and for the identification of trace-level impurities. It is almost always coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is the definitive technique for confirming the identity of the main peak in a chromatogram and for identifying unknown impurities.

A significant characteristic of Boc-protected amines during MS analysis is their instability in the ion source. chemicalforums.com The Boc group is prone to facile cleavage. nih.govresearchgate.net When analyzing this compound, it is common to observe ions corresponding to the loss of one or both Boc groups in addition to the parent molecular ion. This fragmentation pattern can be diagnostic. For example, using electrospray ionization (ESI) in positive mode, one might observe ions for [M+H]+, [M-Boc+H]+, and [M-2Boc+H]+.

Tandem mass spectrometry (LC-MS/MS) provides even greater structural information. In this technique, a specific precursor ion (e.g., the [M+H]+ ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that is highly specific to the molecule's structure, allowing for unambiguous identification even in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of the molecule and its fragments, serving as conclusive proof of its identity and composition. ktu.edu For a newly synthesized batch of this compound, HRMS analysis is the gold standard for confirming that the correct product has been made.

Ion SpeciesChemical FormulaCalculated Exact MassObserved in
[M]C15H26N2O6330.1791-
[M+H]+C15H27N2O6+331.1863ESI+, HRMS
[M+Na]+C15H26N2O6Na+353.1683ESI+, HRMS
[M-Boc+H]+C10H19N2O4+231.1339ESI+, LC-MS
[M-2Boc+H]+C5H11N2O2+131.0815ESI+, LC-MS
[M-CO2+H]+C14H27N2O4+287.1965ESI-MS/MS

Spectroscopic Techniques for Reaction Monitoring and Characterization

The development of robust analytical methods is crucial for monitoring the synthesis and assessing the purity of this compound. Spectroscopic and thermal analysis techniques provide essential information regarding the compound's structure, functional groups, and thermal stability.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule. The analysis of this compound would reveal characteristic vibrations corresponding to its carboxylic acid and tert-butoxycarbonyl (Boc) protecting groups.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations at specific frequencies. masterorganicchemistry.com For this compound, the most prominent feature would be the signals from the carboxylic acid group. This includes a very broad O-H stretching band, often observed between 3300 and 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.orgspectroscopyonline.com Additionally, an intense carbonyl (C=O) stretching peak from the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. libretexts.org

The two Boc groups introduce additional strong carbonyl stretching absorptions. These carbamate C=O bands typically appear in a slightly different region than the acid C=O, often around 1700-1670 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the piperazine ring and the tert-butyl groups just below 3000 cm⁻¹, and C-O stretching bands between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which measures scattered light, provides complementary information. While the polar O-H and C=O bonds give strong signals in IR, the less polar C-C and C-N backbone of the piperazine ring may be more clearly defined in a Raman spectrum. This allows for a more complete vibrational analysis of the molecular structure.

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (broad)3300 - 2500
Carboxylic AcidC=O Stretch1760 - 1690
Boc GroupC=O Stretch~1700 - 1670
AlkylC-H Stretch~2980 - 2850
Carboxylic Acid/BocC-O Stretch1320 - 1210
Carboxylic AcidO-H Bend1440 - 1395

UV-Vis Spectroscopy for Derivatized Compounds

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is most effective for compounds containing chromophores—functional groups that absorb light in this region, typically those with conjugated π-systems. This compound lacks a significant chromophore, meaning it does not absorb strongly in the standard UV-Vis range (200-800 nm), making direct quantitative analysis by this method challenging.

To utilize UV-Vis spectroscopy for purity assessment or quantification, chemical derivatization is necessary. researchgate.net This process involves reacting the target molecule with a derivatizing agent to attach a chromophore. For this compound, the carboxylic acid functional group is the primary target for such a reaction.

A common strategy would be to convert the carboxylic acid into an ester or amide using a reagent that contains a strong chromophore, such as a phenyl or nitrophenyl group. For example, reacting the compound with a substituted aniline (B41778) or benzyl (B1604629) alcohol would yield a derivative with significant UV absorbance. The concentration of the resulting derivatized compound, which is directly proportional to the concentration of the original analyte, can then be accurately determined by measuring its absorbance at a specific wavelength. researchgate.net This indirect method allows for sensitive quantification in research and quality control settings where other techniques may not be available or suitable.

Thermal Analysis Methods (e.g., TGA, DSC)

Thermal analysis methods are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the purity, melting point, and thermal stability of compounds like this compound. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and sharpness of this peak are indicative of the compound's purity; impurities typically broaden the melting range and lower the melting point. Published data indicates a melting point in the range of 128-148°C. sigmaaldrich.comnxydchem.com At higher temperatures, exothermic events may be observed, indicating decomposition. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is ideal for determining the thermal stability and decomposition temperature of a compound. nih.gov For this compound, a TGA curve would show a stable baseline until the onset of thermal decomposition. At the decomposition temperature, a significant loss of mass would be recorded as the molecule breaks down into volatile fragments. Literature suggests a decomposition temperature of approximately 265°C. sigmaaldrich.com TGA can confirm the absence of residual solvents or water, which would be observed as mass loss at lower temperatures.

Analytical TechniqueProperty MeasuredReported Values for this compound
DSCMelting Point (mp)142-148 °C sigmaaldrich.com
DSCMelting Point (mp)128-132 °C (decomposition) nxydchem.com
TGADecomposition Temperature~265 °C (dec.) sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective stereosynthetic methods for carbon-substituted piperazines is a critical area of ongoing research. rsc.orgrsc.org While methods for functionalizing the nitrogen atoms of the piperazine (B1678402) ring are well-established, achieving stereocontrol at the carbon centers, such as the C-2 position in 1,4-di-Boc-piperazine-2-carboxylic acid, presents a greater challenge. nih.govacs.org

Future research will likely focus on catalytic asymmetric and diastereoselective approaches to afford specific enantiomers or diastereomers of substituted piperazine-2-carboxylic acid. rsc.org Promising strategies that could be adapted for this scaffold include:

Asymmetric C-H Functionalization: Directing groups could be employed to facilitate the stereoselective introduction of substituents at the carbon atoms of the piperazine ring through transition-metal-catalyzed C-H activation. mdpi.com

Chiral Auxiliary-Based Syntheses: Utilizing chiral auxiliaries can control the stereochemical outcome of reactions, which can then be cleaved to yield the desired enantiomerically pure product. rsc.org

Catalytic [3+3]-Cycloadditions: The use of iridium catalysts in the formal [3+3]-cycloaddition of imines has shown promise for the diastereoselective synthesis of C-substituted piperazines and could be explored for constructing the core ring system with predefined stereocenters. nih.govacs.org

One-Pot Multi-Component Reactions: Developing efficient one-pot reactions, such as the ring-opening of N-activated aziridines followed by cyclization, can provide stereospecific routes to highly substituted piperazines. acs.org

These advanced synthetic methods would enable the creation of a diverse library of stereochemically defined analogs of this compound, which is essential for probing structure-activity relationships (SAR).

Exploration of New Bioactive Derivatives and Targeted Applications

The piperazine-2-carboxylic acid scaffold is a versatile template for the design of novel therapeutic agents. nih.gov The carboxylic acid group can be readily converted into a wide range of functional groups, such as amides, esters, and hydroxamic acids, allowing for the systematic modification of the molecule's properties to target various biological receptors and enzymes.

A recent study highlighted the potential of piperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, derivatives like 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid and 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid have demonstrated potent and selective inhibitory activity. nih.gov

Future work in this area will involve expanding the library of derivatives and screening them against a broader range of biological targets. Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Building on existing research, new derivatives can be designed to target other pathways involved in diseases like Parkinson's and Huntington's.

Oncology: The piperazine moiety is present in numerous anticancer drugs, such as Imatinib. mdpi.com New derivatives could be synthesized and evaluated for their activity against various cancer cell lines and protein kinases.

Infectious Diseases: The scaffold can be modified to develop novel antibacterial, antifungal, or antiviral agents. researchgate.net

Metabolic Disorders: Researchers could explore the potential of these compounds as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of type-2 diabetes. researchgate.net

The systematic exploration of these derivatives will be crucial in identifying new lead compounds for drug development.

Potential Therapeutic Area Biological Target Example Rationale for Exploration
Neurodegenerative DiseasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Existing data shows promise for piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors for Alzheimer's disease. nih.gov
OncologyProtein Kinases (e.g., Bcr-Abl)The piperazine ring is a known pharmacophore in many successful kinase inhibitors used in cancer therapy. mdpi.com
Infectious DiseasesGlucosamine-6-phosphate synthasePiperazine derivatives have shown potential as antimicrobial agents by inhibiting key bacterial enzymes. researchgate.net
Metabolic DisordersDipeptidyl peptidase-IV (DPP-IV)Constrained piperazine-derived compounds have been identified as potential DPP-IV inhibitors for diabetes treatment. researchgate.net

Integration with Machine Learning and AI in Drug Discovery

Virtual Screening: AI models can screen large virtual libraries of derivatives to predict their binding affinity to specific biological targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the piperazine scaffold, optimized for desired properties such as high potency, low toxicity, and good pharmacokinetic profiles. nih.govyoutube.com

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models built with ML algorithms can predict the biological activity and physicochemical properties of novel derivatives before they are synthesized.

Reaction Prediction and Synthesis Planning: AI can help chemists devise the most efficient synthetic routes for novel derivatives, predicting reaction outcomes and suggesting optimal conditions.

The application of these technologies can significantly reduce the time and cost associated with identifying and developing new drugs based on the this compound core structure. arxiv.org

Sustainable and Green Chemistry Approaches for Synthesis

As the chemical industry moves towards more environmentally responsible practices, the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates is becoming increasingly important. rasayanjournal.co.innumberanalytics.com Future research on this compound and its derivatives should focus on developing sustainable synthetic methodologies.

Key areas for improvement include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more benign alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. mdpi.com

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts or metal-free catalysts, can improve atom economy and reduce waste. frontiersin.org

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or mechanochemistry (ball milling) can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rasayanjournal.co.intandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through atom-economical cycloaddition reactions, is a core principle of green chemistry. nih.govacs.org

By focusing on these principles, the synthesis of this valuable building block can be made more sustainable and environmentally friendly.

Scalable Synthesis and Process Chemistry Considerations for Industrial Relevance

For a building block to be industrially relevant, its synthesis must be scalable, cost-effective, and robust. researchgate.net While many synthetic methods are effective on a laboratory scale, transitioning to large-scale production presents numerous challenges. Future research should address the process chemistry considerations for this compound.

Important considerations for scalable synthesis include:

Process Optimization: Thoroughly optimizing reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and purity while ensuring safety and minimizing cost.

Minimizing Chromatographic Purifications: Developing processes that yield high-purity products through crystallization or extraction, thereby avoiding costly and solvent-intensive chromatography.

Flow Chemistry: Transitioning from batch to continuous flow processing can offer improved safety, better heat and mass transfer, and more consistent product quality, which are all advantageous for large-scale manufacturing.

Cost of Goods (COGs) Analysis: Evaluating the cost of raw materials, reagents, and solvents to ensure the final process is economically viable for commercial production.

Developing a practical and efficient large-scale synthesis will be crucial for making this compound and its derivatives accessible for widespread use in pharmaceutical development. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-di-Boc-piperazine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential Boc protection of the piperazine ring. Key steps include:

  • Piperazine Ring Functionalization : Reacting piperazine-2-carboxylic acid with Boc anhydride under basic conditions (e.g., triethylamine) to introduce Boc groups at the 1- and 4-positions .
  • Optimization Strategies : Adjusting stoichiometry (e.g., 2.2 equivalents of Boc₂O) and reaction temperature (0–25°C) to minimize side products. Purification via recrystallization or column chromatography improves yield .
    • Critical Considerations : Monitor reaction progress using TLC or LC-MS to ensure complete Boc protection and avoid over-acylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm Boc group integration (tert-butyl signals at ~1.4 ppm in <sup>1</sup>H NMR) and piperazine ring conformation (e.g., splitting patterns for axial/equatorial protons) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) from Boc groups and carboxylic acid .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns to verify purity .

Q. How does the steric environment of this compound influence its reactivity in amide bond formation?

  • Methodological Answer : The bulky Boc groups create steric hindrance, slowing nucleophilic attack at the piperazine nitrogen. To enhance reactivity:

  • Deprotection : Remove Boc groups selectively using TFA or HCl/dioxane to expose free amines for coupling .
  • Activation : Pre-activate the carboxylic acid with EDC/HOBt or DCC to facilitate amide bond formation with amino acids or peptides .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Studies : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to analyze bond lengths, angles, and charge distribution. Predict reactive sites (e.g., electron-deficient carbonyl carbons) for nucleophilic attacks .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., n→π* in Boc groups) to explain stabilization effects .
  • HOMO-LUMO Gaps : Calculate energy gaps (~5–6 eV) to assess electronic excitation behavior and redox potential .

Q. How do polymorphic forms of related piperazine derivatives affect spectral data interpretation, and what strategies resolve such discrepancies?

  • Methodological Answer : Polymorphs (e.g., differing hydrogen-bond networks) can alter NMR splitting patterns and IR peak positions. Strategies include:

  • Single-Crystal XRD : Resolve structural ambiguities by comparing unit cell parameters and hydrogen-bond motifs (e.g., N–H···O vs. O–H···O interactions) .
  • Variable-Temperature NMR : Detect dynamic conformational changes in solution that mimic solid-state polymorphism .

Q. What strategies are recommended for selective deprotection of Boc groups in complex syntheses involving this compound?

  • Methodological Answer :

  • Acid Sensitivity : Use TFA in dichloromethane (0–25°C) for Boc removal without cleaving the carboxylic acid group .
  • Kinetic Control : Short reaction times (1–2 hours) prevent over-deprotection. Monitor via <sup>1</sup>H NMR for tert-butyl signal disappearance .

Q. How to design experiments to analyze hydrogen-bonding networks in crystalline forms of this compound?

  • Methodological Answer :

  • Crystallization Screening : Test solvents (e.g., chloroform/ethanol) and slow evaporation to obtain single crystals .
  • XRD and Hirshfeld Analysis : Map intermolecular interactions (e.g., C=O···H–N) and quantify contact percentages (e.g., O···H contributions >30%) .
  • Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond strength with thermal stability (e.g., decomposition temperatures >200°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Experiments : Compare Boc group retention at pH 7–12 using LC-MS. Conflicting results may arise from trace metal ions (e.g., Fe³⁺) catalyzing degradation .
  • Mechanistic Studies : Perform DFT calculations to model base-induced cleavage pathways (e.g., hydroxide attack at carbonyl carbons) .

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